molecular formula C23H21ClN4O4 B1229008 N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B1229008
M. Wt: 452.9 g/mol
InChI Key: NOUHCOWSAORKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide is a dimethoxybenzene.

Scientific Research Applications

Molecular Interaction Studies

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide has been studied for its interaction with cannabinoid receptors. It is known as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models have been developed to understand its interaction with the receptor. This compound demonstrates potential for understanding receptor binding and pharmacology in cannabinoid research (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Studies have shown the synthesis of novel pyrazole derivatives from this compound, exhibiting significant antimicrobial and anticancer activities. This suggests its potential as a precursor for developing effective antimicrobial and anticancer agents (Hafez et al., 2016).

Obesity Treatment Research

Research has been conducted on derivatives of this compound for treating obesity. Specifically, a novel cannabinoid-1 receptor (CB1R) inverse agonist was discovered, which showed promise in reducing body weight and food intake in animal models, highlighting its potential in obesity treatment (Yan et al., 2010).

Crystal and Molecular Structure Analysis

The compound has been the subject of crystallography studies, which are crucial for understanding its molecular structure. Such structural insights are fundamental for the development of new drugs and materials (Kamani et al., 2019).

Anti-inflammatory Research

Derivatives of this compound have been synthesized and tested for their anti-inflammatory activity, showing significant potential in this area. This suggests its usefulness in developing new anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).

Insecticidal Activity

Research into the insecticidal activity of carbamoylated and acylated pyrazolines, derived from this compound, has been conducted. This highlights its potential application in developing new insecticides (Hasan et al., 1996).

Appetite Suppression and Body Weight Reduction

Analogues of diaryl dihydropyrazole-3-carboxamides, synthesized from this compound, have shown significant effects in reducing body weight and suppressing appetite in animal models. This underscores its potential in developing treatments for conditions like obesity (Srivastava et al., 2007).

Antitubercular Activities

New derivatives of this compound have been studied for their antitubercular activities, with some showing promising results against Mycobacterium tuberculosis. This signifies its potential in tuberculosis treatment research (Nayak et al., 2016).

properties

Product Name

N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H21ClN4O4/c1-14-10-22(26-28(14)13-15-4-6-16(24)7-5-15)25-23(29)19-12-21(32-27-19)18-11-17(30-2)8-9-20(18)31-3/h4-12H,13H2,1-3H3,(H,25,26,29)

InChI Key

NOUHCOWSAORKNW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.